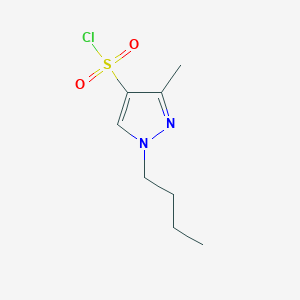

1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives can be inferred from the Friedel-Crafts sulfonylation reactions described in the first paper. The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst for sulfonylation of benzene with 4-methyl benzenesulfonyl chloride suggests that similar ionic liquids could potentially be used for synthesizing 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride under ambient conditions . The enhanced reactivity and high yields reported indicate that this method could be efficient for the synthesis of related compounds.

Molecular Structure Analysis

While the molecular structure of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is not directly analyzed in the papers, the use of NMR spectroscopy in the first paper to investigate the mechanistic details of the sulfonylation reaction provides a valuable tool for analyzing the molecular structure of sulfonyl chloride derivatives . The changes in aluminum species speciation during the reaction could also give insights into the molecular interactions and structure of the sulfonyl chloride compounds formed.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving sulfonyl chloride derivatives. The first paper describes the Friedel-Crafts sulfonylation reaction, which could be relevant to the reactivity of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride . The fourth paper discusses the use of a sulfonic acid-functionalized ionic liquid for the tandem Knoevenagel–Michael reaction, which could suggest potential reactivity pathways for similar sulfonyl chloride compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can be partially deduced from the properties of related compounds discussed in the papers. For example, the second paper mentions the use of 4-(succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst, which implies that the sulfonyl chloride derivatives could have acidic properties and be used as catalysts in organic synthesis . The third paper's mention of a sulfonic acid-functionalized ionic liquid's recyclability and catalytic activity suggests that 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride might also exhibit similar properties .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Mecanismo De Acción

Target of Action

Sulfonyl chloride compounds are often used in organic synthesis due to their reactivity. They can react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other products . These products can interact with various biological targets, depending on their structure.

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular metabolism .

Biochemical Pathways

The affected pathways would depend on the specific biological target and the role of that target in cellular processes. For example, if the target is an enzyme involved in a particular metabolic pathway, inhibition of that enzyme could disrupt the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological target and the role of that target in cellular processes. For example, if the target is an enzyme involved in cell growth, inhibition of that enzyme could slow down cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

1-butyl-3-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-6-8(7(2)10-11)14(9,12)13/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUBGXKRBPBSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599118 |

Source

|

| Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006495-69-7 |

Source

|

| Record name | 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)